molecular formula C21H21N3O6S B6486965 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate CAS No. 6245-36-9

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate

Cat. No.: B6486965
CAS No.: 6245-36-9
M. Wt: 443.5 g/mol
InChI Key: DUHGJOYUUFPGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate is a synthetic nitroaromatic pyrazole derivative intended for research use only in chemical and pharmaceutical development. This compound is of significant interest in antimicrobial research, particularly in the investigation of new anti-infective agents. Nitroheterocyclic compounds like this one are considered prodrugs that require activation by bacterial nitroreductase enzymes . Upon activation, they generate reactive metabolites that can be toxic to microorganisms, a mechanism shared by modern anti-tuberculosis agents such as Delamanid and Pretomanid . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a candidate for structure-activity relationship (SAR) studies. Its structure, featuring a nitrobenzenesulfonyl group and a pentanoate ester, may be explored to optimize properties like lipophilicity and aqueous solubility, which are critical for bioavailability and efficacy in biological systems . This product is sold for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-3-4-10-19(25)30-21-20(15(2)22-23(21)16-8-6-5-7-9-16)31(28,29)18-13-11-17(12-14-18)24(26)27/h5-9,11-14H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHGJOYUUFPGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50412795
Record name F0605-0476
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-36-9
Record name F0605-0476
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antibacterial, antifungal, anti-inflammatory, and analgesic activities, supported by relevant data and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight551.57 g/mol
Molecular FormulaC27H25N3O8S
LogP4.0058
Polar Surface Area111.853 Ų
Hydrogen Bond Acceptors14

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antibacterial activity. A study focused on related compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antifungal Activity

In vitro studies have shown that compounds similar to this compound possess antifungal properties. The antifungal activity is attributed to the ability of these compounds to inhibit ergosterol biosynthesis, a vital component of fungal cell membranes .

Anti-inflammatory Properties

The compound has demonstrated promising anti-inflammatory effects in various assays. For instance, it has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This suggests a potential pathway for therapeutic applications in inflammatory diseases .

Analgesic Effects

Analgesic activity has also been noted in related pyrazole compounds, where they act on central nervous system pathways to alleviate pain. These effects are often mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in pain and inflammation pathways .

Study 1: Synthesis and Biological Evaluation

A study synthesized several pyrazole derivatives, including the target compound, and evaluated their biological activities. The results indicated that certain derivatives exhibited significant antibacterial and anti-inflammatory properties, suggesting their potential as therapeutic agents .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of pyrazole compounds revealed that modifications on the sulfonyl group significantly enhance biological activity. The presence of electron-withdrawing groups like nitro groups was found to improve antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The target compound belongs to a family of pyrazole-based esters with sulfonyl or sulfonate groups. Below is a comparative analysis with two analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Pyrazole Substituents Ester/Functional Group Molecular Weight (g/mol) Notable Features
Target Compound 3-methyl, 4-(4-nitrobenzenesulfonyl), 1-phenyl Pentanoate ~459.48 Long-chain aliphatic ester; nitro group enhances electron deficiency
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate 1-(4-Methylphenyl), 3-phenyl 4-nitrobenzenesulfonate Not reported Sulfonate ester; methyl substituent increases steric bulk
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate Same as target 2,4-Dimethoxybenzoate 523.51 Aromatic ester with electron-donating methoxy groups
Key Observations:

Ester Group Variations: The pentanoate ester in the target compound introduces a flexible aliphatic chain, likely enhancing lipophilicity compared to the rigid aromatic 2,4-dimethoxybenzoate group in the analog . This could improve membrane permeability in biological systems. The sulfonate group in the analog from Wardell et al.

Electronic Effects :

  • The nitro group in the sulfonyl moiety is a strong electron-withdrawing group, which may stabilize the pyrazole ring and influence reactivity in substitution or hydrolysis reactions.
  • Methoxy groups in the benzoate analog are electron-donating, which could modulate the electronic environment of the ester carbonyl, affecting hydrolysis rates.

Synthetic Considerations: The pentanoate ester may be synthesized via esterification of the pyrazole hydroxyl group with pentanoic acid derivatives, whereas sulfonate esters (e.g., ) require sulfonation followed by esterification.

Implications of Structural Differences

  • Solubility and Bioavailability: The aliphatic pentanoate ester may reduce aqueous solubility compared to sulfonate or aromatic esters but enhance passive diffusion across lipid membranes.
  • Stability : Sulfonate esters (e.g., ) are generally more hydrolytically stable than aliphatic esters, suggesting the target compound might undergo faster metabolic degradation.
  • Crystallographic Behavior : Analogous compounds (e.g., ) have been characterized using SHELX software , highlighting the importance of crystallography in understanding packing motifs and intermolecular interactions.

Preparation Methods

Cyclization of Arylglyoxals with Pyrazol-5-amines

Reaction of phenylglyoxal derivatives with 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation (120°C, 20–25 min) in dimethylformamide (DMF) with p-toluenesulfonic acid (p-TsOH) as a catalyst yields the pyrazole core in 62–85% yields. This method avoids traditional cyclizing agents like phosphorous oxychloride, aligning with industrial safety standards.

Table 1: Optimization of Pyrazole Core Synthesis

ConditionValueYield (%)Source
Catalystp-TsOH (1.0 equiv)85
SolventDMF78
Temperature120°C (microwave)62
Reaction Time20–25 min70

Sulfonation at the 4-Position

Installation of the 4-nitrobenzenesulfonyl group proceeds via electrophilic aromatic substitution. Nitrobenzenesulfonyl chloride serves as the sulfonating agent, with reaction conditions tailored to ensure regioselectivity.

Sulfonation with 4-Nitrobenzenesulfonyl Chloride

A stirred solution of 1-phenyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv) in dichloromethane (DCM) at 0–5°C is treated with 4-nitrobenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv). The mixture is warmed to 25°C and stirred for 12 hours, achieving 89% conversion.

Table 2: Sulfonation Reaction Parameters

ParameterValueOutcomeSource
Sulfonating Agent4-Nitrobenzenesulfonyl chloride89% yield
BaseTriethylamineRegioselectivity >95%
SolventDCMOptimal solubility

Esterification of the 5-Hydroxy Group

The final step involves esterification of the 5-hydroxy group with pentanoic acid derivatives. A two-stage process—activation followed by nucleophilic acyl substitution—ensures high efficiency.

Activation with Pentanoic Anhydride

The sulfonated pyrazole (1.0 equiv) is reacted with pentanoic anhydride (1.5 equiv) in toluene under reflux (110°C, 6 hours) with catalytic p-TsOH. This method achieves 92% yield, surpassing traditional acetic acid-mediated protocols.

Table 3: Esterification Optimization

ConditionValueYield (%)Source
Acylating AgentPentanoic anhydride92
Catalystp-TsOH (0.1 equiv)88
SolventToluene90

Purification and Characterization

Crude product purification employs sequential recrystallization (ethanol/water, 7:3 v/v) and column chromatography (silica gel, petroleum ether/acetone 7:1). Analytical data confirm structure and purity:

  • Melting Point : 142–144°C

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 2H, Ar–H), 7.72 (d, J = 8.8 Hz, 2H, Ar–H), 7.45–7.30 (m, 5H, Ph–H), 2.85 (t, J = 7.6 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.65–1.25 (m, 6H, CH₂) .

Q & A

Q. Critical Conditions :

StepKey ParametersYield Range
Pyrazole formationTemperature (80–100°C), acid catalyst (HCl/AcOH)60–75%
SulfonationSolvent (dry DCM), molar excess of sulfonyl chloride (1.2–1.5 eq)40–55%
EsterificationCoupling reagent (DCC vs. EDCI), reaction time (8–12 hrs)50–70%

Yields are highly sensitive to moisture during sulfonation and steric effects during esterification. Optimize stoichiometry and drying protocols .

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound, and what are the key refinement parameters?

Methodological Answer:
X-ray crystallography involves:

Data Collection : Use a single crystal (0.2–0.3 mm) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : SHELXL for full-matrix least-squares refinement. Key parameters include:

  • Displacement parameters (ADPs) for non-H atoms.
  • Twinning correction if crystals exhibit pseudo-merohedral twinning .

Q. Refinement Statistics (Example) :

ParameterValue
R1 (I > 2σ(I))0.045–0.055
wR2 (all data)0.120–0.135
CCDC DepositionRequired for reproducibility

Disorder in the pentanoate chain or nitro group may require PART instructions in SHELXL .

Advanced: What computational methods are recommended for analyzing the electronic properties and reactivity of the nitrobenzenesulfonyl group in this compound?

Methodological Answer:

Wavefunction Analysis : Use Multiwfn to calculate:

  • Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
  • Electron localization function (ELF) to assess sulfonyl group polarization .

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity toward nucleophiles.

Q. Key Findings :

  • The nitro group reduces electron density on the sulfonyl oxygen, enhancing electrophilicity.
  • Steric maps reveal hindered accessibility to the pyrazole C-4 position .

Advanced: How can researchers resolve contradictions in crystallographic data (e.g., disorder, twinning) when refining the structure of this sulfonamide derivative?

Methodological Answer:

Twinning : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with Rint (< 0.05) and Hooft parameter .

Disorder Modeling : Split atoms into PARTs with restrained occupancy (e.g., SUMP 1.0). Apply SIMU/SADI restraints to overlapping atoms.

Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis .

Case Study :
In a related sulfonate ester, twinning (twin law -h, -k, l) reduced R1 from 0.12 to 0.055 after BASF refinement .

Advanced: What strategies optimize the sulfonation step in the synthesis, considering steric effects of the pyrazole and phenyl groups?

Methodological Answer:

Reagent Selection : Use 4-nitrobenzenesulfonyl chloride (≥97% purity) to minimize side reactions .

Solvent System : Anhydrous DCM with pyridine (2 eq) as acid scavenger.

Microwave Assistance : Reduce reaction time (4–6 hrs vs. 24 hrs) while maintaining 50–60°C .

Q. Steric Mitigation :

  • Pre-activate the pyrazole with TMSCl to enhance nucleophilicity.
  • Use bulky bases (e.g., DMAP) to stabilize the transition state .

Q. Yield Improvement :

StrategyYield Increase
Microwave-assisted+15%
TMSCl activation+10%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.